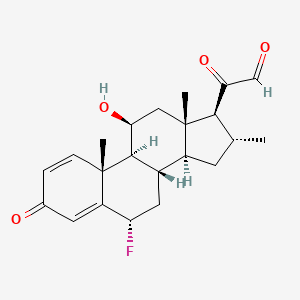

β-D-半乳呋喃糖 1,2,3,6-四(2,2-二甲基丙酸酯)

描述

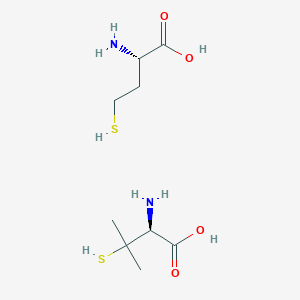

The synthesis and study of beta-D-Galactofuranose derivatives, such as "beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)," are critical for understanding the biochemical roles and applications of galactofuranose in biological systems. Galactofuranose is a key component in the cell wall polysaccharides of bacteria, protozoa, and fungi, absent in mammals, making it an attractive target for drug design against pathogenic microorganisms.

Synthesis Analysis

The synthesis of beta-D-Galactofuranose derivatives involves complex glycosylation methods. For example, efficient synthesis has been demonstrated using the Schmidt glycosylation method, employing specific glycosyl donors and acceptors under catalysis by TMSOTf for constructing the galactofuranose backbone structure (Wang, Zhang, & Ning, 2003; Zhang, Fu, & Ning, 2005).

Molecular Structure Analysis

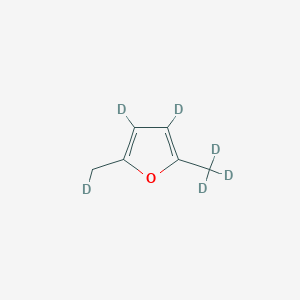

The molecular structure of beta-D-Galactofuranose derivatives is characterized by its furanosidic nature, confirmed through periodate oxidation and borohydride reduction processes, highlighting its significance in synthetic chemistry and biological applications (Chittenden, 1972).

Chemical Reactions and Properties

Beta-D-Galactofuranose derivatives participate in a variety of chemical reactions, including glycosylation, to form complex polysaccharides and oligosaccharides. These reactions are highly specific and yield products significant for biological applications, such as the inhibition of specific enzymes (Marino, Mariño, Miletti, Alves, Colli, & de Lederkremer, 1998).

Physical Properties Analysis

The physical properties of beta-D-Galactofuranose derivatives, such as solubility, crystallinity, and molecular weight, are essential for their practical applications in chemical synthesis and drug design. The synthesis of hyperbranched polysaccharides from 1,6-anhydro-D-hexofuranoses exemplifies the manipulation of physical properties to achieve desired biological activities (Hoai, Sasaki, Sasaki, Kaga, Kakuchi, & Satoh, 2011).

Chemical Properties Analysis

The chemical properties of beta-D-Galactofuranose derivatives, including their reactivity, stereoselectivity, and inhibitory activities against specific enzymes, are crucial for their application in medicinal chemistry and drug discovery. These properties enable the targeted design of inhibitors for enzymes involved in the metabolic pathways of pathogenic organisms, offering potential therapeutic strategies (Fiego, Marino, & Varela, 2015).

科学研究应用

化学性质和工业应用

β-D-半乳呋喃糖衍生物以其复杂的多糖结构而闻名。这些结构富含羟基,与水混合时由于氢键作用而形成显着的粘度和厚度。这种特性被应用于各个行业,尤其是在水力压裂、食品、农业、纺织和制药行业,用于增稠、乳化、粘合和胶凝特性。此类化合物的生物降解性和成膜能力也使其成为环保和可持续应用的理想选择。例如,瓜尔胶是一种半乳甘露聚糖聚合物,具有这些特性,并且已经进行了广泛的研究以适应特定应用,无论是天然形式还是通过结构修饰 (Thombare 等人,2016)。

生物医学和健康相关应用

β-D-半乳呋喃糖衍生物表现出多种生物学效应,使其成为多种健康相关应用的候选者。例如,石斛中的多糖主要由葡萄糖和甘露糖以及半乳糖组成,已证明具有免疫调节、抗肿瘤、胃保护、降血糖、抗炎、保肝和血管扩张作用。这凸显了含半乳呋喃糖的化合物在医学和制药应用中的潜力 (Chen 等人,2021)。

食品科学与技术中的应用

在食品科学中,β-D-半乳呋喃糖衍生物(如果胶)的特性非常有价值。果胶由半乳糖醛酸残基和半乳糖组成,由于其无毒、生物相容和可生物降解的性质,可用作胶凝剂、乳化剂或稳定剂。果胶的改性已导致其在食品包装、化妆品和药物输送中的各种应用,突出了这些化合物在不同工业部门的多功能性和重要性 (Noreen 等人,2017)。

属性

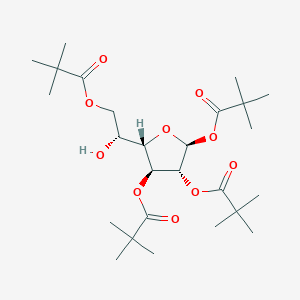

IUPAC Name |

[(2R)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVPHRSJRTWUAC-ICUGJSFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)